molecular formula C19H19Cl2N3OS B4818098 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole

3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole

Cat. No.: B4818098
M. Wt: 408.3 g/mol
InChI Key: RENBJCRGALTCFN-UHFFFAOYSA-N
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Description

3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring substituted with a dichlorobenzyl sulfanyl group, a methyl group, and a methylphenoxyethyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors, such as hydrazine derivatives and carboxylic acids or their derivatives, under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Sulfanyl Group: The dichlorobenzyl sulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with a thiol or sulfide precursor.

    Attachment of the Methylphenoxyethyl Group: The methylphenoxyethyl group can be attached via an etherification reaction, where a suitable phenol derivative reacts with an alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the dichlorobenzyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring and the aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced dichlorobenzyl derivatives.

    Substitution: Various substituted triazole and aromatic derivatives.

Scientific Research Applications

3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The presence of the triazole ring and the dichlorobenzyl sulfanyl group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent with a similar triazole ring but different substituents.

    Itraconazole: Another antifungal agent with a triazole ring and different substituents.

    Voriconazole: A triazole antifungal with distinct substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3OS/c1-12-6-4-7-14(10-12)25-13(2)18-22-23-19(24(18)3)26-11-15-16(20)8-5-9-17(15)21/h4-10,13H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENBJCRGALTCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C2=NN=C(N2C)SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole
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3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole
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3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole
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3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole
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3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole
Reactant of Route 6
3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole

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